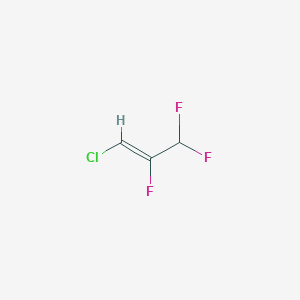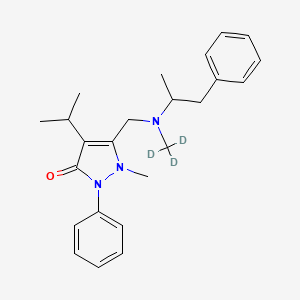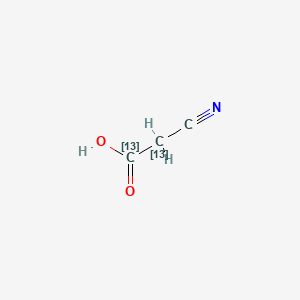
2-cyanoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanoacetic acid is an organic compound with the chemical formula C₃H₃NO₂. It is a white, hygroscopic solid that contains two functional groups: a nitrile (−C≡N) and a carboxylic acid (−COOH). This compound is a versatile intermediate in organic synthesis and is used as a precursor to various chemicals, including cyanoacrylates, which are components of adhesives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyanoacetic acid is typically prepared by treating chloroacetate salts with sodium cyanide, followed by acidification . Another method involves electrosynthesis, where carbon dioxide is reduced cathodically, and acetonitrile is oxidized anodically .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the following steps:
Neutralization: Chloroacetic acid is neutralized with sodium carbonate to form sodium chloroacetate.
Cyanation: Sodium chloroacetate is then reacted with sodium cyanide to produce sodium cyanoacetate.
Acidification: The sodium cyanoacetate is acidified with hydrochloric acid to yield this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Cyanoacetic acid undergoes various chemical reactions, including:
Decarboxylation: Upon heating at 160°C, it decarboxylates to form acetonitrile (CH₃CN).
Cyanoacetylation: It is used in cyanoacetylation reactions with various pyrroles, indoles, and aniline derivatives.
Knoevenagel Condensation: It reacts with aldehydes to form α,β-unsaturated compounds through the Knoevenagel condensation.
Common Reagents and Conditions:
Decarboxylation: Heat at 160°C.
Cyanoacetylation: Acetic anhydride is commonly used as a reagent.
Knoevenagel Condensation: Typically involves a base such as piperidine or a catalyst like indium (III).
Major Products:
Decarboxylation: Acetonitrile.
Cyanoacetylation: Cyanoacetylated derivatives of pyrroles, indoles, and aniline.
Knoevenagel Condensation: α,β-unsaturated compounds.
Scientific Research Applications
2-Cyanoacetic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyanoacetic acid involves its role as an intermediate in various chemical reactions. For instance, in the Knoevenagel condensation, it forms an enol intermediate that reacts with aldehydes to produce α,β-unsaturated compounds . The nitrile group (−C≡N) and carboxylic acid group (−COOH) in this compound make it highly reactive, allowing it to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
Ethyl cyanoacetate: An ester derivative of 2-cyanoacetic acid used in similar reactions.
Cyanoacetamide: Another derivative used in the synthesis of heterocyclic compounds.
Uniqueness: this compound is unique due to its dual functional groups, which provide it with high reactivity and versatility in organic synthesis. Its ability to undergo decarboxylation to form acetonitrile and participate in cyanoacetylation and Knoevenagel condensation reactions distinguishes it from its derivatives .
Properties
Molecular Formula |
C3H3NO2 |
|---|---|
Molecular Weight |
87.047 g/mol |
IUPAC Name |
2-cyanoacetic acid |
InChI |
InChI=1S/C3H3NO2/c4-2-1-3(5)6/h1H2,(H,5,6)/i1+1,3+1 |
InChI Key |
MLIREBYILWEBDM-ZKDXJZICSA-N |
Isomeric SMILES |
[13CH2](C#N)[13C](=O)O |
Canonical SMILES |
C(C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate](/img/structure/B13440754.png)
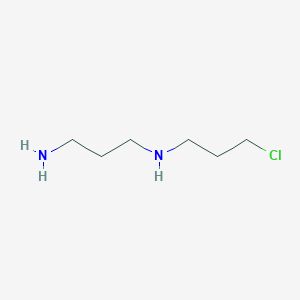
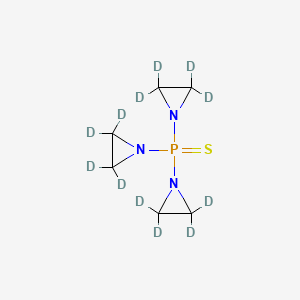

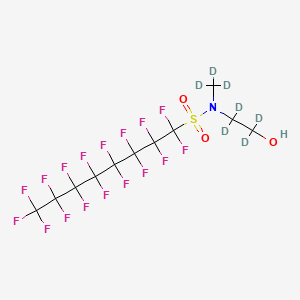
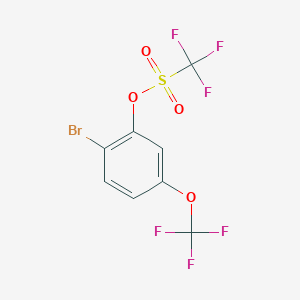
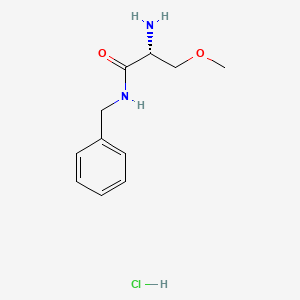
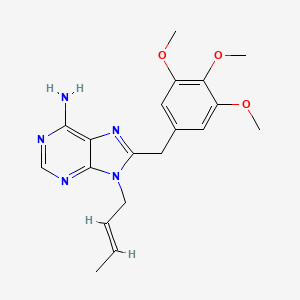
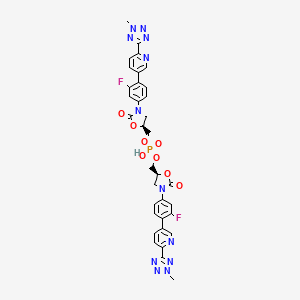

![2,2-Difluoro-5-methylbicyclo[2.2.1]heptane](/img/structure/B13440833.png)

